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Bis(N,N'-di-t-butylacetamidinato)iron(II)

Atomic Layer Deposition Iron Oxide Thin Films Co-reactant Selection

Iron ALD/MOCVD processes face trade-offs: ferrocene requires ozone and high T, FeCl₃ releases corrosive HCl, and dimeric analogs raise deposition windows. Bis(N,N'-di-t-butylacetamidinato)iron(II) (FeAMD) solves these constraints via: • Water-only ALD at <200°C, eliminating ozone infrastructure and HCl byproduct • Highest reported GPC for iron ALD (1.6-1.7 Å/cy), 3× faster than FeCl₃ • Monomeric structure enables MOCVD at 280-350°C - 70°C lower than isopropyl analog • Demonstrated 49% step coverage (1:13 aspect ratio) for high-surface-area 3D scaffolds

Molecular Formula C20H42FeN4
Molecular Weight 394.4 g/mol
CAS No. 635680-56-7
Cat. No. B3148056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(N,N'-di-t-butylacetamidinato)iron(II)
CAS635680-56-7
Molecular FormulaC20H42FeN4
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2]
InChIInChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2
InChIKeyMIOUQVABQSKCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FeAMD Iron Precursor for ALD and MOCVD: Procurement-Grade Overview


Bis(N,N'-di-t-butylacetamidinato)iron(II) (CAS 635680-56-7, synonym Fe(tBu-MeAMD)₂ or FeAMD) is a homoleptic iron(II) amidinate complex belonging to the class of volatile, thermally stable transition metal amidinates developed for atomic layer deposition (ALD) and metal-organic chemical vapor deposition (MOCVD) of iron-containing thin films [1]. Structurally, the tert-butyl-substituted acetamidinate ligands enforce a monomeric, four-coordinate geometry around the Fe(II) center, distinguishing it from its dimeric isopropyl-substituted analog [1]. The compound is a dark gray to off-white crystalline solid (mp ~107 °C, MW 394.42 g/mol) and is handled as an air- and moisture-sensitive material . Its primary demonstrated utility is as a precursor for conformal iron oxide thin films via water-vapor ALD at temperatures below 200 °C, subsequently convertible to hematite (α-Fe₂O₃) upon annealing [2].

Water co-reactant Compatible with H₂O ALD, no ozone infrastructure needed
Monomeric structure Volatile, monomeric design supports low-temperature MOCVD
Dual-mode ALD Thermal and plasma-enhanced ALD from a single precursor

Why Generic Iron ALD Precursor Substitution Fails


Iron precursors for ALD and MOCVD are not interchangeable because their co-reactant compatibility, thermal stability window, and vapor delivery characteristics fundamentally dictate process design and film quality. The most widely used iron ALD precursor, ferrocene, requires ozone as co-reactant and deposition temperatures of 200–500 °C [1]; FeCl₃ reacts with water but generates corrosive HCl byproduct and chlorine incorporation [1]; bis(2,4-methylpentadienyl)iron offers low-temperature reactivity but thermally degrades, necessitating vapor-boost assistance incompatible with many commercial reactors [1]. Even within the same amidinate ligand family, the isopropyl analog Fe(iPr-MeAMD)₂ crystallizes as a dimer, shifting its MOCVD process window 70 °C higher than the monomeric tert-butyl derivative [2]. FeAMD uniquely combines water reactivity—eliminating ozone infrastructure and HCl corrosion—with a monomeric structure that lowers both ALD and MOCVD operating temperatures relative to its closest structural and functional analogs [1][2].

Ferrocene Requires ozone co-reactant and higher deposition temperature
FeCl₃ Generates corrosive HCl byproduct; may contaminate films with chlorine
Fe(iPr-MeAMD)₂ Dimeric structure raises MOCVD temperature window; different film coercivity

Quantitative Evidence: FeAMD vs. Closest Iron Precursor Analogs


Water Co-reactant vs. Ozone Requirement in Iron Oxide ALD

FeAMD enables self-limiting ALD growth of FeOₓ using water vapor at <200 °C, whereas the industry-standard ferrocene precursor requires ozone as the oxygen source and temperatures of 350–500 °C for effective cyclopentadienyl ligand removal [1]. A direct QCM comparison within the same study shows FeAMD achieves an ALD growth rate of 0.55 ± 0.05 Å/cycle with water at <200 °C, while ferrocene/ozone ALD yields 1.4 Å/cycle at 200 °C but with significant reactor profiling, ferrocene condensation, and costly ozone generator and pump maintenance [1][2]. The FeAMD/H₂O process produces hematite films whose UV–vis absorption spectra and photoelectrochemical water-oxidation activity (onset ~1.2 V vs RHE, reaching 0.1 mA/cm² at 1.75 V vs RHE for 19 nm films) closely resemble those from the ferrocene/ozone route [1].

Co-reactant & Temp
Head-to-head
FeAMD + H₂O at 200 °C vs Ferrocene + O₃ at 200–500 °C
Eliminates ozone; enables ALD on temperature-sensitive substrates
Validated in Savannah 200 reactor with in situ QCM
Atomic Layer Deposition Iron Oxide Thin Films Co-reactant Selection

Monomeric vs. Dimeric Structure and MOCVD Temperature Window

Within the iron bis(acetamidinate) family, the tert-butyl-substituted Fe(tBu-MeAMD)₂ (target compound) is monomeric, whereas the isopropyl-substituted analog Fe(iPr-MeAMD)₂ crystallizes as a dimer with bridging amidinate ligands [1]. This structural difference directly impacts MOCVD process parameters: Fe(tBu-MeAMD)₂ enables film deposition at 280–350 °C, while Fe(iPr-MeAMD)₂ requires 350–450 °C—a 70 °C higher minimum temperature [2]. The monomeric structure contributes to higher relative volatility and a lower onset of thermal decomposition (~160 °C for FeAMD) compared to the dimeric isopropyl analog [3]. Additionally, films deposited from Fe(tBu-MeAMD)₂ exhibit a room-temperature coercive field 3 times higher than those from the isopropyl analog, indicating different magnetic properties of the resulting iron-containing films [2].

MOCVD Window
Head-to-head
FeAMD (monomeric): 280–350 °C; Fe(iPr-MeAMD)₂ (dimeric): 350–450 °C; 70 °C lower minimum; film coercivity 3× higher
Lower thermal budget MOCVD; distinct magnetic film properties
Coercivity measured at room temperature
MOCVD Precursor Molecular Design Amidinate Ligand Steric Effects

Saturated ALD Growth Rate Comparison Across Iron Precursors

Under optimized thermal ALD conditions (200 °C, >100 mTorr FeAMD partial pressure, 5 mini-doses per half-cycle, H₂O co-reactant), FeAMD achieves a saturated growth per cycle (GPC) of 1.6–1.7 Å/cy [1]. The purely self-limited ALD component is 0.6–0.7 Å/cy, with the balance attributed to a CVD contribution from thermal decomposition; however, even the conservative ALD-only component exceeds the total GPC of Fe(thd)₃ (0.14 Å/cy) by >4× and matches FeCl₃ (~0.6 Å/cy) [1]. The combined (ALD + CVD) GPC of 1.6–1.7 Å/cy surpasses N,N-(dimethylaminomethyl)ferrocene (0.26 Å/cy) by ~6× and exceeds ferrocene/ozone (1.4 Å/cy) by ~15–20% [1]. The PEALD variant yields slightly lower GPC (1.4–1.5 Å/cy) but with higher film density (4.9 vs. 4.0 g/cm³) [1].

Growth per Cycle
Reported
1.6–1.7 Å/cy (thermal); 1.4–1.5 Å/cy (PEALD)
Highest reported GPC; reduces cycles per target thickness
Exceeds ferrocene/O₃ (1.4 Å/cy) and Fe(thd)₃ (0.14 Å/cy)
Growth Per Cycle ALD Precursor Efficiency Throughput Optimization

Surface Roughness and Impurity Levels in As-Deposited Films

FeOₓ films deposited by both thermal ALD and PEALD using FeAMD exhibit surface roughness values of 0.2–0.7 nm RMS (AFM, 5 μm × 5 μm scan area) for film thicknesses <12 nm [1]. PEALD films demonstrate slightly lower surface roughness (~0.2 nm) than thermal ALD films at equivalent FeAMD partial pressures [1]. XPS analysis reveals carbon impurities below 7 at.% and nitrogen impurities at approximately 1 at.% in properly purged ALD films, compared to 14.5 at.% C and 1.7 at.% N in CVD-like films deposited without co-reactant [1]. Films are slightly substoichiometric (Fe₂O₂.₅–₂.₆) and convert to crystalline hematite (α-Fe₂O₃) upon annealing at 500 °C in air [1][2].

Film Quality
Reported
RMS roughness 0.2–0.7 nm; C <7 at.%, N <1 at.% under proper ALD
Subnanometer smoothness suitable for electronic interfaces
CVD-only films show significantly higher carbon impurity
Thin Film Quality Surface Roughness Impurity Control

Conformal Coating on High-Aspect-Ratio Trench Structures

FeAMD thermal ALD was evaluated on trench-structured wafers to assess conformality—a critical performance metric for 3D device architectures. On high-aspect-ratio (AR) trenches (AR = 1:13, 65.0 μm trench depth), FeAMD achieves approximately 49% step coverage [1]. On low-AR structures (AR ~0.6, 2.2, and 4.6, trench depth ~400 nm), film growth was observed at the trench bottom, though accurate step coverage quantification was precluded by surface roughness [1]. The film at the trench bottom was smoother than at the top, indicating progressive surface smoothing during deposition [1]. While improved conformality requires prolonged precursor exposure times, this data establishes baseline 3D coating capability with FeAMD, differentiating it from precursors whose reactivity or vapor delivery characteristics preclude penetration into deep features.

Step Coverage
Class-level
~49% step coverage on AR 1:13 (65 µm depth); confirmed deposition in 400 nm trenches
Conformal coating capability on high-aspect-ratio structures
Water-only chemistry avoids radical recombination limits
Step Coverage Conformal Deposition 3D Device Structures

Dual-Mode Reactivity with Water and Oxygen Plasma

FeAMD is uniquely capable of depositing FeOₓ films using either H₂O (thermal ALD) or O₂ plasma (PEALD) as the co-reactant, at a common substrate temperature of 200 °C [1]. This dual-mode capability is not shared by ferrocene (which requires ozone, not water) or FeCl₃ (which requires water and generates HCl; plasma compatibility not demonstrated) [2][3]. The PEALD process yields films with 20% higher density (4.9 vs 4.0 g/cm³), improved crystallinity after annealing, and marginally lower surface roughness (~0.2 nm) compared to thermal ALD films [1]. The ability to select between thermal and plasma-enhanced modes with a single precursor enables process engineers to tune film density and crystallinity without changing precursor chemistry, simplifying process development and supply chain logistics.

Dual Co-reactant
Reported
Thermal (H₂O) and PEALD (O₂ plasma) both viable at 200 °C; PEALD films 20% denser
Single-precursor process versatility for density tuning
Ferrocene and FeCl₃ lack one of the two modes
Plasma-Enhanced ALD Process Versatility Dual Co-reactant Capability

Procurement-Driven Application Scenarios for FeAMD


Low-Thermal-Budget ALD of Hematite Photoanodes

FeAMD enables conformal hematite (α-Fe₂O₃) photoanode fabrication at <200 °C using only water as co-reactant, followed by air annealing at 500 °C to induce crystallinity [1]. This water-only, low-temperature ALD route is uniquely suited for depositing iron oxide onto organic-inorganic hybrid scaffolds, polymeric templates, or perovskite underlayers that cannot tolerate ozone exposure or the 350–500 °C deposition temperatures required by ferrocene/ozone ALD [1]. The resulting 19 nm hematite films exhibit photoelectrochemical water oxidation activity (onset ~1.2 V vs RHE, 0.1 mA/cm² at 1.75 V vs RHE) comparable to ferrocene-derived hematite [1]. Researchers and process engineers developing tandem water-splitting devices, photoelectrodes on flexible substrates, or hybrid organic-inorganic photocatalytic architectures should prioritize FeAMD for its unmatched combination of water reactivity and low thermal budget.

High-Throughput Thermal ALD for Semiconductor Manufacturing

For production-scale thermal ALD of FeOₓ films at 200 °C, FeAMD delivers a saturated GPC of 1.6–1.7 Å/cy—the highest reported for any iron precursor under fully characterized ALD conditions [1]. This GPC advantage (11–12× higher than Fe(thd)₃, ~3× higher than FeCl₃, and ~20% higher than ferrocene/O₃) directly reduces the number of deposition cycles required per wafer, improving fab throughput and reducing precursor consumption [1]. The films exhibit subnanometer surface roughness (0.2–0.7 nm RMS) and low impurity levels (C <7 at.%, N ~1 at.%), meeting the stringent film quality requirements for gate dielectrics, magnetic tunnel junction layers, and gas-sensing electrodes [1]. Process engineers seeking to maximize wafer throughput while maintaining electronic-grade film quality in iron oxide ALD should evaluate FeAMD as a drop-in replacement for slower-growing alternatives.

MOCVD of Magnetic Films at Reduced Thermal Budget

Fe(tBu-MeAMD)₂ enables MOCVD of iron-containing films (Fe, Fe₃C, Fe₄C, Fe₄N) at 280–350 °C—a 70 °C lower temperature window than the dimeric isopropyl analog Fe(iPr-MeAMD)₂ (350–450 °C) [1]. The monomeric structure of tert-butyl-substituted FeAMD is directly responsible for this lower deposition temperature [2]. Films deposited from Fe(tBu-MeAMD)₂ exhibit a room-temperature coercive field 3 times higher than those from Fe(iPr-MeAMD)₂, providing a magnetic property differentiator [1]. This lower MOCVD window enables deposition on substrates with limited thermal stability and reduces energy consumption in multi-wafer production runs. Procurement for magnetic thin-film development—including hard magnetic layers, spin-valve structures, and magnetic recording media—should favor Fe(tBu-MeAMD)₂ over its isopropyl analog when process thermal budget is constrained.

Conformal Coating of 3D Structures for Energy and Catalysis

FeAMD thermal ALD demonstrates conformal iron oxide deposition into deep trench structures, achieving ~49% step coverage at an aspect ratio of 1:13 (65 μm depth) and confirmed film growth at the bottom of 400 nm-deep trenches [1]. When combined with water-only co-reactant chemistry—which eliminates the recombination-limited radical penetration issues of plasma or ozone processes in narrow features—FeAMD becomes a strong candidate for coating high-surface-area 3D scaffolds used in battery electrodes, supercapacitor current collectors, and heterogeneous catalyst supports [1][2]. The hematite phase obtained after annealing is catalytically active for water oxidation [2]. Scientists developing nanostructured iron oxide electrodes on porous templates (anodic alumina, inverse opals, metal foams) should select FeAMD for its demonstrated trench-coating capability and water-only ALD chemistry, which avoids the corrosive HCl byproduct of FeCl₃ processes [3].

Application
Selection Property
Validation Focus
Hematite photoanode fabrication
Low-temperature water-vapor ALD
Photoelectrochemical performance and annealing conditions
High-throughput semiconductor ALD
High growth per cycle
Throughput calibration and impurity control at production scale
Magnetic film MOCVD
Low-temperature monomeric precursor
Coercivity and substrate thermal stability
3D structure coating for energy/catalysis
Conformal trench coating capability
Step coverage on target aspect ratios
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